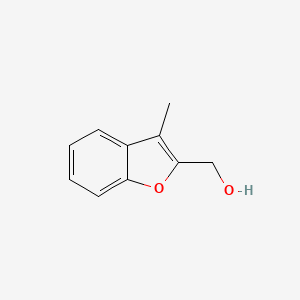

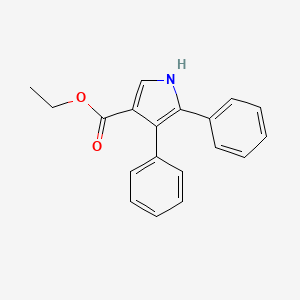

![molecular formula C6H6N4 B1640618 1H-Pyrazolo[3,4-C]pyridin-7-amine CAS No. 518038-78-3](/img/structure/B1640618.png)

1H-Pyrazolo[3,4-C]pyridin-7-amine

Overview

Description

1H-Pyrazolo[3,4-C]pyridin-7-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 135.1267 .

Synthesis Analysis

The synthesis of this compound involves rational design and in vitro functional characterization . The synthetic strategies and approaches to this compound derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The compound bears a 1H-pyrazolo[3,4-C]pyridin-7(6H)-one skeleton, modified to enable efficient binding and stimulation .Chemical Reactions Analysis

The chemical reactions involving this compound are associated with its synthesis. The methods for its synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 135.1267 .Scientific Research Applications

Synthesis and Structural Studies

1H-Pyrazolo[3,4-c]pyridin-7-amine has been utilized as a key synthon in heterocyclic chemistry. For instance, Dolzhenko et al. (2012) demonstrated its use in preparing 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, leading to the synthesis of a series of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines. The study highlighted the tautomeric preferences of these products using spectroscopic methods and X-ray diffraction data (Dolzhenko et al., 2012).

Biomedical Applications

A comprehensive review by Donaire-Arias et al. (2022) covers the synthesis methods and biomedical applications of 1H-pyrazolo[3,4-b]pyridines. This group of heterocyclic compounds presents significant potential in biomedicine, with over 300,000 described compounds and numerous patents indicating their diverse applications (Donaire-Arias et al., 2022).

Novel Synthetic Approaches

Ghaedi et al. (2015) developed an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is notable for its utility in preparing new N-fused heterocycle products in good yields (Ghaedi et al., 2015).

Green Chemistry Approaches

Zhong et al. (2013) described an environmentally friendly method for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives using polyethylene glycol (PEG)-400 as a reaction medium. This method offers advantages in terms of mild reaction conditions and being environmentally friendly (Zhong et al., 2013).

Anticancer Research

Hao et al. (2020) synthesized a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives as tubulin polymerization inhibitors. These compounds demonstrated significant anti-proliferative activities, with one compound showing strong anti-tubulin activity and potential as an antitumor agent (Hao et al., 2020).

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-C]pyridin-7-amine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . .

Mode of Action

It’s known that the compound can present two isomeric structures: 1h- and 2h-isomers . The diversity of substituents present at positions N1, C3, C4, C5, and C6 may influence its interaction with its targets .

Result of Action

Some related compounds have shown significant inhibitory activity against various tumor cell lines .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some pyrazolopyridine derivatives have shown cytotoxic activities against various cell lines , suggesting that 1H-Pyrazolo[3,4-C]pyridin-7-amine may also influence cell function. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1H-pyrazolo[3,4-c]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFRUQZYZBPQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine](/img/structure/B1640536.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B1640537.png)

![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1640555.png)

![[2-[(E)-dimethylaminomethylideneamino]-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1640579.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B1640588.png)